molecular formula C16H12N2O2 B6241057 2,5-diphenyl-1H-imidazole-4-carboxylic acid CAS No. 57643-35-3

2,5-diphenyl-1H-imidazole-4-carboxylic acid

Cat. No. B6241057
CAS RN: 57643-35-3
M. Wt: 264.3
InChI Key:
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Description

“2,5-diphenyl-1H-imidazole-4-carboxylic acid” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

The vehicle mechanism can be proposed for 1 and 2 by calculating the activation energy and by analyzing their crystal structures . Apparently, the adsorbed water molecules and carboxylate groups in the MOFs played an important role in the proton conduction process .

Safety and Hazards

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-diphenyl-1H-imidazole-4-carboxylic acid involves the reaction of 2-phenyl-1H-imidazole-4-carboxylic acid with benzaldehyde in the presence of a catalyst to form 2,5-diphenyl-1H-imidazole-4-carbaldehyde, which is then oxidized to the desired product using an oxidizing agent.", "Starting Materials": [ "2-phenyl-1H-imidazole-4-carboxylic acid", "benzaldehyde", "catalyst", "oxidizing agent" ], "Reaction": [ "Step 1: Mix 2-phenyl-1H-imidazole-4-carboxylic acid and benzaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid or trifluoroacetic acid.", "Step 2: Heat the mixture to reflux for several hours, until the reaction is complete.", "Step 3: Cool the mixture and isolate the product, 2,5-diphenyl-1H-imidazole-4-carbaldehyde, by filtration or extraction.", "Step 4: Oxidize the 2,5-diphenyl-1H-imidazole-4-carbaldehyde using an oxidizing agent, such as potassium permanganate or sodium hypochlorite.", "Step 5: Isolate the final product, 2,5-diphenyl-1H-imidazole-4-carboxylic acid, by filtration or extraction." ] }

CAS RN

57643-35-3

Product Name

2,5-diphenyl-1H-imidazole-4-carboxylic acid

Molecular Formula

C16H12N2O2

Molecular Weight

264.3

Purity

95

Origin of Product

United States

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